molecular formula C21H29N3O2 B5560948 N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide

N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide

Cat. No. B5560948
M. Wt: 355.5 g/mol
InChI Key: WELIXTRJIWHMEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, similar to "N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide," involves several steps, including the formation of the isoxazole ring, introduction of the azepanyl group, and the addition of the phenylethyl and isopropyl groups. These processes often involve cycloaddition reactions, amide bond formation, and substituent additions. Specific methods and yields can vary based on the substrates and reaction conditions used (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms and one oxygen atom. The ring is noted for its planarity and the angles between the bonds, which are close to the ideal tetrahedral angle. The structure's stability and reactivity can be attributed to the aromatic nature of the isoxazole ring and the electron-withdrawing effects of the substituents (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole derivatives, including our compound of interest, participate in various chemical reactions. They can undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The isoxazole ring can react with nucleophiles and electrophiles at different positions, depending on the nature of the substituents and the reaction conditions. The presence of the azepanyl and phenylethyl groups could affect the reactivity by steric hindrance and electronic effects (Hamper et al., 1995).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting point, boiling point, solubility, and crystalline structure, depend significantly on the nature of the substituents attached to the isoxazole ring. The azepanyl and phenylethyl groups can influence the compound's hydrophobicity, solubility in organic solvents, and melting and boiling points. The compound's crystalline structure can be determined using X-ray crystallography, which can provide information about the arrangement of atoms and intermolecular interactions (Rodier et al., 1993).

Chemical Properties Analysis

The chemical properties of "N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide" are influenced by its functional groups. The isoxazole ring contributes to the compound's acidity and basicity, electronic distribution, and potential for hydrogen bonding. The azepanyl and phenylethyl groups add to the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets. The isopropyl group can further modify the chemical behavior, influencing the steric effects and electronic properties (Tatee et al., 1986).

Scientific Research Applications

Thermoresponsive Polymers

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been facilitated by the choice of a suitable RAFT chain transfer agent (CTA) and initiating species, demonstrating characteristics of a controlled/"living" polymerization. This research underscores the importance of precise polymerization control in developing polymers for biomedical applications (Convertine et al., 2004).

Antitumor Agents

Compounds with isoxazole rings, such as the 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, have shown curative activity against L-1210 and P388 leukemia, indicating the role of isoxazole derivatives in developing novel antitumor agents. This highlights the potential for structural analogs, including N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide, in cancer research (Stevens et al., 1984).

Aromatic Polyamides

Aromatic polyamides bearing ether and isopropylidene links in the main chain have been synthesized to explore modifications that impart specific properties, such as flexibility or thermal stability, to polyamides. This area of research is significant for material science, where the incorporation of specific functional groups can tailor the properties of polymers for advanced applications (Hsiao & Yu, 1996).

Medicinal Chemistry of Isoxazole Derivatives

The study of isoxazole derivatives in medicinal chemistry reveals a wide range of biological activities, from anti-inflammatory to antimicrobial effects. Research into the synthesis, biological evaluation, and structure-activity relationships (SAR) of fused isoxazole derivatives provides a foundation for developing new therapeutic agents (Barmade et al., 2016).

Herbicidal Activity of Isoxazolecarboxamides

Isoxazolecarboxamides have been synthesized and evaluated for their herbicidal activity, indicating the potential of isoxazole-containing compounds in agricultural applications. These studies contribute to the development of novel herbicides with specific action modes (Hamper et al., 1995).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-phenylethyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16(2)18-14-20(26-23-18)21(25)22-15-19(17-10-6-5-7-11-17)24-12-8-3-4-9-13-24/h5-7,10-11,14,16,19H,3-4,8-9,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELIXTRJIWHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide

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